4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline hydrochloride
Overview
Description
4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline hydrochloride is a compound that has attracted significant attention from researchers. It is a white solid with a molecular weight of 363.68 g/mol . The IUPAC name for this compound is tert-butyl 4-amino-7-bromo-3,4-dihydro-1(2H)-quinolinecarboxylate hydrochloride .
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinolin-1 (2 H)-one’s involves cyclization of carbamate/ urea/ thiourea, isocyanate, reductive cyclization of azidoamide. Metal catalyzed protocols such as carbonylation, carbomylation, transition metal catalyzed by C-H activation aryl amide .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H19BrN2O2.ClH/c1-14(2,3)19-13(18)17-7-6-11(16)10-5-4-9(15)8-12(10)17;/h4-5,8,11H,6-7,16H2,1-3H3;1H .Physical and Chemical Properties Analysis
This compound is a white solid . Its molecular formula is C14H20BrClN2O2 and it has a molecular weight of 363.68 g/mol .Scientific Research Applications
Synthesis and Chemical Transformations
The compound is extensively used in the synthesis and transformation of various chemical structures. A study detailed a method for synthesizing 4-alkyl/aryl-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones and their transformation into furo[3,2-c]quinoline derivatives through bromination and alkaline hydrolysis processes (Klásek et al., 2003). Another research outlined a general method for producing 4-halo-substituted quinolines and their polycyclic derivatives, highlighting the versatility of the compound in synthesizing complex quinoline structures (Shvartsberg & Kolodina, 2008).
Medicinal Chemistry and Drug Development
The compound also finds application in medicinal chemistry and drug development. For instance, studies have shown the synthesis of 4-aminoquinoline analogues and their platinum(II) complexes, demonstrating significant antituberculosis and antileishmanial activities (Carmo et al., 2011). Furthermore, research on pyrazolo[3,4-d]pyrimidine derivatives, synthesized from 4-hydrazino-8-(trifluoromethyl)quinoline, revealed potent antimicrobial properties, showcasing the compound's role in developing new antimicrobial agents (Holla et al., 2006).
Photovoltaic and Electronic Applications
The compound is also used in the field of electronics and photovoltaics. A study demonstrated the use of 4H-pyrano[3,2-c]quinoline derivatives in fabricating organic–inorganic photodiode devices, highlighting their photovoltaic properties and potential applications in electronic devices (Zeyada et al., 2016).
Properties
IUPAC Name |
tert-butyl 4-amino-7-bromo-3,4-dihydro-2H-quinoline-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2.ClH/c1-14(2,3)19-13(18)17-7-6-11(16)10-5-4-9(15)8-12(10)17;/h4-5,8,11H,6-7,16H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MENASKOLVHVZKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2=C1C=C(C=C2)Br)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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